molecular formula C9H10N2S B8764060 (3-Methyl-1-benzothiophen-5-yl)hydrazine

(3-Methyl-1-benzothiophen-5-yl)hydrazine

Cat. No.: B8764060
M. Wt: 178.26 g/mol
InChI Key: QPMAQESMVSRCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-1-benzothiophen-5-yl)hydrazine (CAS 75696-76-3) is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . This compound features a benzothiophene core, a privileged structure in medicinal chemistry known for yielding diverse biological activities . This hydrazine derivative serves as a versatile building block in organic synthesis and drug discovery. Researchers value it as a key precursor for generating more complex molecules, such as acylhydrazones and various heterocycles like pyrazoles and triazoles, which are significant scaffolds in the development of new pharmacologically active compounds . Its primary research application is in the design and synthesis of novel anti-infective agents. Recent studies highlight the promise of benzothiophene-based compounds, particularly against multidrug-resistant bacterial pathogens like Staphylococcus aureus (MRSA) . The hydrazine functional group is instrumental in creating these bioactive molecules, enabling the exploration of new chemotypes to combat antimicrobial resistance . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(3-methyl-1-benzothiophen-5-yl)hydrazine

InChI

InChI=1S/C9H10N2S/c1-6-5-12-9-3-2-7(11-10)4-8(6)9/h2-5,11H,10H2,1H3

InChI Key

QPMAQESMVSRCDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents/Functional Groups Key Structural Notes
(3-Methyl-1-benzothiophen-5-yl)hydrazine Benzothiophene - 3-Methyl
- 5-Hydrazine
Sulfur atom enhances electron delocalization; methyl group increases hydrophobicity
N-(5-Ethyl Amino)-2,5-Dihydro-1,3-Thiazol-2-Yl)-3-Hydroxy-5-Nitro-1 () Benzofuran - Nitro group
- Carbohydrazide
Nitro group enhances electrophilicity; carbohydrazide supports hydrogen bonding
(2-Fluoro-Benzyl)-Hydrazine () Benzyl - 2-Fluoro
- Hydrazine
Fluorine's electronegativity alters electronic properties; used in pharmaceutical intermediates
5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol () Triazole - Benzylidene hydrazine
- Thiol
Thiol group enables disulfide bond formation; benzylidene hydrazine aids in Schiff base reactivity

Key Observations :

  • Electron Effects : Benzothiophene’s sulfur atom provides stronger electron-donating properties than benzofuran’s oxygen or benzimidazole’s nitrogen, influencing reactivity in catalysis or drug design .
  • Substituent Impact : Methyl groups enhance lipophilicity, while fluorine improves metabolic stability and bioavailability in pharmaceuticals .

Physicochemical Properties

Property This compound Benzofuran Carbohydrazides Fluorobenzyl Hydrazines
Solubility Moderate in polar solvents (due to sulfur) High in DMF/dioxane (carbohydrazide) Low in water (fluorine)
Thermal Stability Stable up to ~150°C (methyl group) Nitro group reduces stability High (fluorine enhances bond strength)
Reactivity Hydrazine moiety enables nucleophilic attacks Nitro group supports electrophilic substitution Fluorine directs regioselectivity

Research Findings :

  • Hydrazine derivatives with electron-withdrawing groups (e.g., nitro) exhibit higher reactivity in electrophilic substitutions, while electron-donating groups (e.g., methyl) stabilize the core structure .

Q & A

Q. What are the optimal synthetic routes for (3-Methyl-1-benzothiophen-5-yl)hydrazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted benzothiophene precursors with hydrazine derivatives (e.g., hydrazine hydrate) under reflux in ethanol or methanol . For example, hydrazine hydrate is added to a solution of the carbonyl precursor (e.g., methyl ester or acyl chloride derivatives) and heated at 60–80°C for 4–20 hours. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of precursor to hydrazine) and using anhydrous solvents to minimize side reactions. Post-synthesis purification involves recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol eluent) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent positions on the benzothiophene ring and confirm hydrazine linkage. Aromatic protons appear at δ 6.8–8.0 ppm, while NH-NH2_2 protons resonate at δ 3.5–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • UV-Vis Spectroscopy : Absorption maxima at 250–300 nm (benzothiophene π→π* transitions) and 320–350 nm (n→π* of hydrazine) .
  • X-ray Crystallography : Resolves bond angles and crystallographic packing, requiring SHELX software for refinement .

Q. How can researchers assess the thermal stability and decomposition kinetics of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition onset temperatures (typically >150°C for hydrazine derivatives). Differential scanning calorimetry (DSC) detects exothermic/endothermic events (e.g., melting points, oxidative decomposition). Kinetic parameters (activation energy EaE_a) are derived via Flynn-Wall-Ozawa or Kissinger methods .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., ethanol/water) to optimize solubility and aggregation behavior.
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes) by aligning hydrazine’s NH groups with active-site residues .

Q. How can researchers resolve contradictions in reported bioactivity data for hydrazine derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Perform MIC/MBC assays (for antimicrobial studies) across a concentration gradient (0.1–100 µg/mL) to identify threshold effects .
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on benzothiophene) using analogues synthesized via parallel combinatorial methods .
  • Control Experiments : Test for false positives (e.g., redox activity interfering with MTT assays) using radical scavengers like ascorbic acid .

Q. What catalytic systems enhance the hydrogen production efficiency of hydrazine derivatives for energy applications?

  • Methodological Answer : Nickel- or ruthenium-based catalysts (e.g., Ni@CeO2_2, Ru/Al2_2O3_3) promote hydrazine decomposition to H2_2 and N2_2. Kinetic studies using fixed-bed reactors (25–80°C, 1–5 bar) quantify turnover frequencies (TOF) and activation barriers. In-situ FTIR monitors intermediate species (e.g., NH2_2NH2+_2^+) to refine reaction mechanisms .

Q. How can crystallographic data resolve ambiguities in hydrazine derivative structures?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines unit cell parameters and hydrogen-bonding networks. For disordered structures, TWINABS corrects for twinning, and OLEX2 visualizes electron density maps. High-resolution data (Rint_{int} < 0.05) ensure accurate bond-length validation .

Q. What experimental designs optimize the synthesis of hydrazine-based heterocycles for medicinal chemistry?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 18 hours) by enhancing thermal efficiency (100–150°C, 300 W) .
  • Flow Chemistry : Enables continuous production with in-line IR monitoring to track intermediate formation (e.g., hydrazone formation) .
  • Green Chemistry : Replace ethanol with ionic liquids (e.g., [BMIM]BF4_4) to improve atom economy and reduce waste .

Data Contradiction Analysis

  • Example : Conflicting reports on antimicrobial efficacy may arise from strain-specific resistance or assay variability. Standardize protocols using CLSI guidelines and validate via time-kill curves .
  • Thermal Stability : Discrepancies in decomposition temperatures often stem from differing purge gases (N2_2 vs. O2_2). Repeat TGA under controlled atmospheres .

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